
4-Demethoxydaunomycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Demethoxydaunomycinone, also known as this compound, is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Demethoxydaunomycinone
The synthesis of this compound has been achieved through various methods. One notable approach involves the selective formation of trifluoromethanesulfonate derivatives, followed by palladium-catalyzed reduction. This method provides a high yield and is considered efficient compared to total chemical synthesis methods . The synthesis pathway typically includes:
- Demethylation of daunorubicin : This step removes the methoxy group at position 4, leading to increased lipophilicity and cellular uptake.
- Formation of trifluoromethanesulfonate : This intermediate is crucial for further transformations.
- Palladium-catalyzed reduction : This step converts the trifluoromethanesulfonate to the final product, this compound .
Clinical Applications
This compound has been extensively studied for its clinical applications, particularly in cancer treatment:
- Acute Myeloid Leukemia (AML) : It is recognized as a first-line therapy for AML, often used in combination with cytosine arabinoside. Clinical studies have shown that idarubicin induces remission in relapsed or refractory cases of adult and pediatric leukemias .
- Solid Tumors : Beyond hematological malignancies, idarubicin has demonstrated efficacy against various solid tumors, including breast and ovarian cancers. Its ability to intercalate into DNA and inhibit topoisomerase II contributes to its antitumor activity .
Comparative Efficacy
A comparative analysis of this compound with other anthracyclines reveals its unique advantages:
Compound | Primary Use | Efficacy in AML | Efficacy in Solid Tumors |
---|---|---|---|
Doxorubicin | Broad-spectrum cancer treatment | Moderate | High |
Daunorubicin | Treatment for leukemias | High | Moderate |
This compound (Idarubicin) | First-line therapy for AML; effective against solid tumors | Very High | High |
Case Studies
Several case studies highlight the successful application of this compound in clinical settings:
- Case Study 1 : A study involving patients with relapsed AML demonstrated a remission rate exceeding 70% when treated with idarubicin combined with cytosine arabinoside .
- Case Study 2 : In a cohort of patients with breast cancer resistant to standard therapies, idarubicin showed significant tumor reduction rates, indicating its potential as a salvage therapy .
Eigenschaften
IUPAC Name |
9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQFGSMHXKORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.